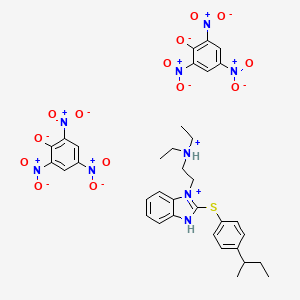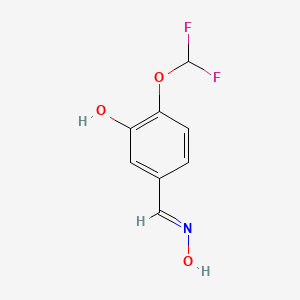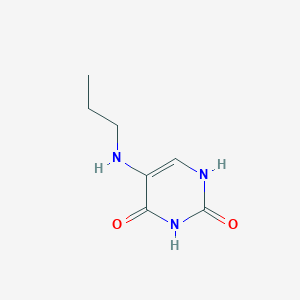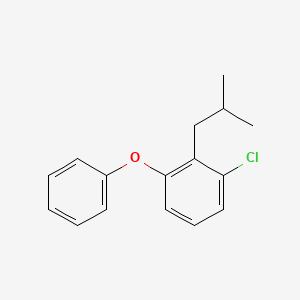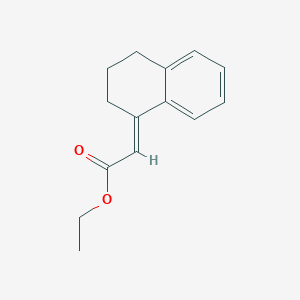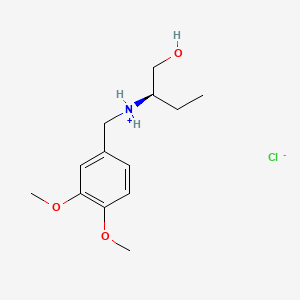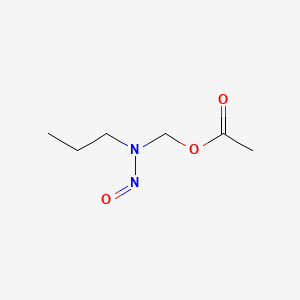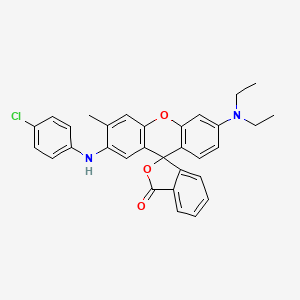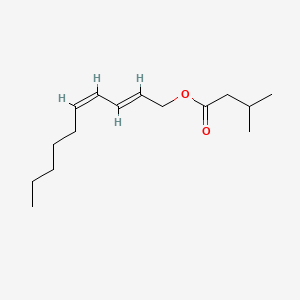
(29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) is a complex organometallic compound. It belongs to the phthalocyanine family, which is known for its extensive applications in various fields due to its unique chemical and physical properties. This compound is particularly notable for its potential use in electronic and photonic devices, as well as in catalysis and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) typically involves the reaction of copper salts with phthalocyanine precursors under controlled conditions. One common method is the physical vapor deposition technique, where thin films of the compound are obtained . This method involves the evaporation of the precursor materials in a vacuum chamber, followed by their condensation on a substrate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the copper center and the phthalocyanine ligand, which can interact with different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the phthalocyanine ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) is used as a catalyst in various organic reactions. Its unique electronic properties make it an effective catalyst for oxidation and reduction reactions .
Biology and Medicine: In biology and medicine, this compound is explored for its potential use in photodynamic therapy (PDT) for cancer treatment. The phthalocyanine core can generate reactive oxygen species upon light irradiation, which can selectively kill cancer cells .
Industry: In the industrial sector, the compound is used in the fabrication of electronic and photonic devices. Its high thermal stability and electrical conductivity make it suitable for use in organic solar cells and light-emitting diodes (LEDs) .
Mecanismo De Acción
The mechanism of action of (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) involves the interaction of the copper center with various substrates. The copper ion can undergo redox reactions, facilitating electron transfer processes. The phthalocyanine ligand can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other metal phthalocyanines such as copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine and copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine .
Uniqueness: What sets (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) apart is its unique combination of the phthalocyanine core with hydroxyacetate groups. This structure imparts distinct electronic and photonic properties, making it highly effective in applications such as catalysis and photodynamic therapy .
Propiedades
Número CAS |
67828-07-3 |
|---|---|
Fórmula molecular |
C38H32CuN12O3 |
Peso molecular |
768.3 g/mol |
Nombre IUPAC |
copper;2-hydroxyacetic acid;[23,26,35-tris(aminomethyl)-2,11,29,37,38,40-hexaza-20,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12,14,16,18,21(38),22,24,26,28,30(37),31,33,35-nonadecaen-5-yl]methanamine |
InChI |
InChI=1S/C36H28N12.C2H4O3.Cu/c37-13-17-5-3-9-23-25(17)33-44-31(23)42-29-21-7-1-2-8-22(21)30(41-29)43-35-27-19(15-39)11-12-20(16-40)28(27)36(48-35)46-32-24-10-4-6-18(14-38)26(24)34(45-32)47-33;3-1-2(4)5;/h1-12H,13-16,37-40H2;3H,1H2,(H,4,5);/q-2;;+2 |
Clave InChI |
ODYVYNTYKDJSMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3[N-]C(=C2C=C1)N=C4C5=CC=CC(=C5C(=N4)N=C6C7=C(C=CC=C7C(=N6)N=C8C9=C(C=CC(=C9C(=N8)[N-]3)CN)CN)CN)CN.C(C(=O)O)O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)


